

An In-Depth Technical Guide to the Synthesis of 4-Bromopyridazine Hydrobromide

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Compound of Interest

Compound Name: 4-Bromopyridazine Hydrobromide

Cat. No.: B1146793

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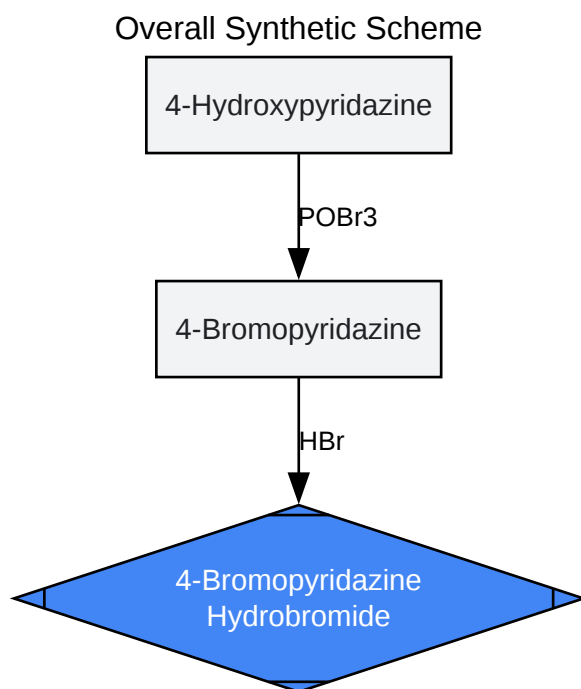
This technical guide provides a comprehensive overview of the synthesis of **4-Bromopyridazine Hydrobromide**, a key intermediate in the development of various pharmaceutical compounds. This document details the synthetic pathway from 4-hydroxypyridazine, presents quantitative data in a structured format, and includes detailed experimental protocols. Visual diagrams generated using Graphviz are provided to illustrate the reaction workflow and logical relationships.

Introduction

4-Bromopyridazine and its hydrobromide salt are important building blocks in medicinal chemistry. The pyridazine core is a privileged scaffold found in numerous biologically active molecules. The introduction of a bromine atom at the 4-position provides a versatile handle for further functionalization through various cross-coupling reactions, making it a valuable intermediate for the synthesis of diverse compound libraries in drug discovery programs. This guide focuses on a robust and scalable synthetic route to **4-Bromopyridazine Hydrobromide**.

Synthetic Pathway Overview

The primary synthetic route described herein involves the conversion of 4-hydroxypyridazine to 4-bromopyridazine, followed by the formation of the hydrobromide salt. The key transformation is a bromination reaction utilizing phosphorus oxybromide (POBr₃).



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Caption: Overall synthesis of **4-Bromopyridazine Hydrobromide**.

Quantitative Data Summary

The following tables summarize the quantitative data from various reported experimental conditions for the synthesis of 4-bromopyridazine from 4-hydroxypyridazine.[1]

Table 1: Reagent Quantities and Ratios

Experiment	4-Hydroxypyridazine (g)	Phosphorus Oxybromide (g)	Molar Ratio (Substrate:Reagent)
Example 1	500	2500	1 : 1.7
Example 2	200	1250	1 : 1.7
Example 3	400	2500	1 : 1.7

Table 2: Reaction Conditions and Yields

Experiment	Reaction Temperature (°C)	Reaction Time (hours)	Yield (%)	Purity (%)
Example 1	80	1	58.2	98.5
Example 2	60	5	56.2	98.2
Example 3	120	3	58.2	99.1

Experimental Protocols

Synthesis of 4-Bromopyridazine from 4-Hydroxypyridazine[1]

This protocol is based on the industrial preparation method described in patent CN102924386B.

Materials:

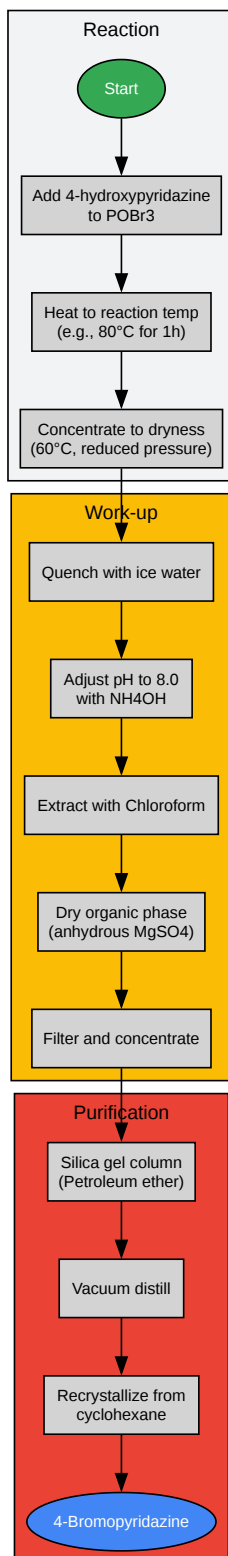
- 4-Hydroxypyridazine
- Phosphorus oxybromide (POBr_3)
- Ice water
- Concentrated ammonia water (25%)
- Chloroform (CHCl_3)
- Anhydrous magnesium sulfate (MgSO_4)
- Petroleum ether
- Cyclohexane

Procedure:

- In a reaction vessel, add 4-hydroxypyridazine to phosphorus oxybromide.

- Heat the mixture to the desired reaction temperature (e.g., 80°C) and maintain for the specified time (e.g., 1 hour).
- After the reaction is complete, concentrate the reaction solution to dryness under reduced pressure at 60°C.
- Carefully and slowly add ice water dropwise to the residue to quench the excess phosphorus oxybromide.
- Adjust the pH of the solution to 8.0 by adding concentrated ammonia water (25%).
- Extract the aqueous layer with chloroform.
- Combine the organic phases and dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to remove the chloroform.
- Purify the crude product by silica gel column chromatography using petroleum ether as the eluent.
- Collect the relevant fractions and remove the solvent by vacuum distillation.
- Recrystallize the product from cyclohexane and dry to obtain 4-bromopyridazine as a light yellow powder.

Workflow for the Synthesis of 4-Bromopyridazine

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Caption: Experimental workflow for the synthesis of 4-bromopyridazine.

Preparation of 4-Bromopyridazine Hydrobromide

This is a general procedure for the formation of a hydrobromide salt of a basic N-heterocyclic compound.

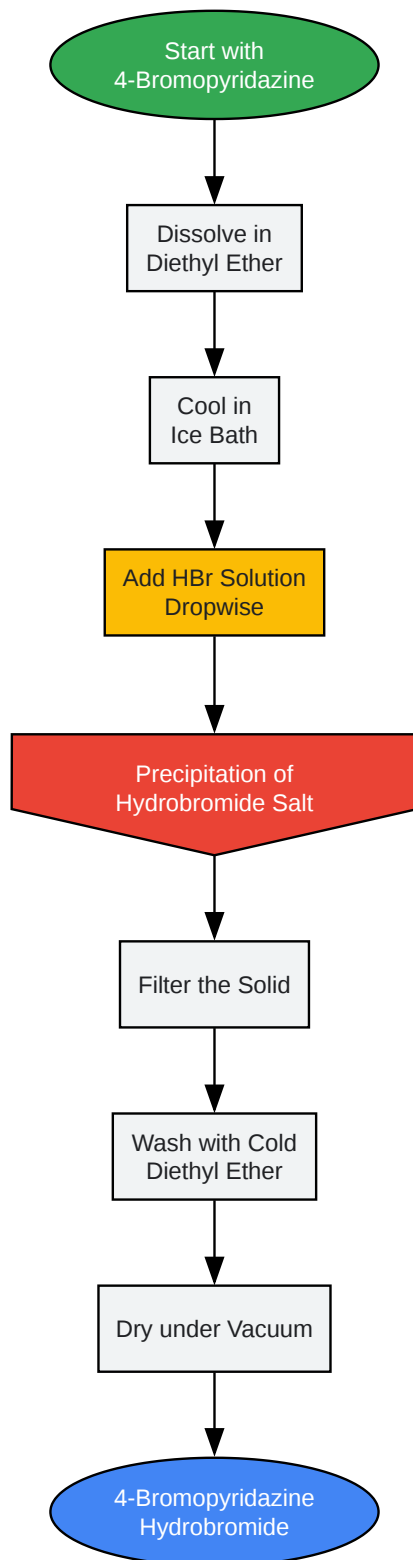
Materials:

- 4-Bromopyridazine
- Diethyl ether (or other suitable non-polar solvent)
- Hydrobromic acid (HBr) solution (e.g., 48% in water or HBr in a suitable organic solvent)

Procedure:

- Dissolve the purified 4-bromopyridazine in a minimal amount of a suitable solvent like diethyl ether.
- Cool the solution in an ice bath.
- Slowly add a stoichiometric amount of hydrobromic acid solution dropwise with stirring.
- A precipitate of **4-bromopyridazine hydrobromide** should form.
- Continue stirring in the ice bath for a short period to ensure complete precipitation.
- Collect the solid product by filtration.
- Wash the precipitate with a small amount of cold diethyl ether to remove any unreacted starting material.
- Dry the product under vacuum to obtain **4-bromopyridazine hydrobromide**.

Workflow for Hydrobromide Salt Formation



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Caption: General workflow for the preparation of **4-bromopyridazine hydrobromide**.

Safety Considerations

- Phosphorus oxybromide is a corrosive and moisture-sensitive reagent. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Hydrobromic acid is a strong acid and is corrosive. Handle with care and appropriate PPE.
- Chloroform is a suspected carcinogen and should be handled in a fume hood.
- All organic solvents are flammable. Avoid open flames and ensure proper ventilation.

Conclusion

This technical guide provides a detailed and practical overview of the synthesis of **4-Bromopyridazine Hydrobromide**. The presented protocols, based on established industrial methods, offer a reliable pathway for the preparation of this important pharmaceutical intermediate. The structured presentation of quantitative data and visual workflows are intended to facilitate the reproduction and optimization of this synthesis in a research and development setting.

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References

- 1. pubs.acs.org [pubs.acs.org]
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